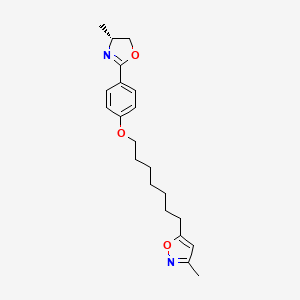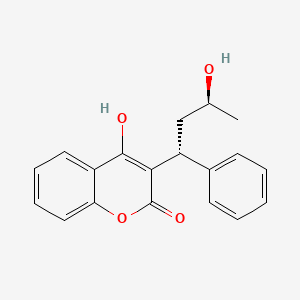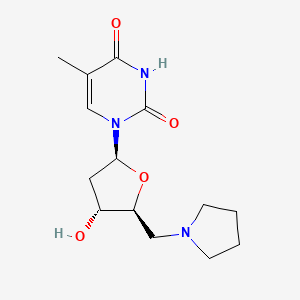![molecular formula C12H15N3O2S2 B10756094 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide](/img/structure/B10756094.png)
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound has a molecular formula of C12H15N3O2S2 and a molecular weight of 297.396 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide typically involves the reaction of 5-isopropyl-1,3-thiazol-2-amine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biology: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and pathways involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Methyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
- 4-[(5-Ethyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
- 4-[(5-Propyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
Uniqueness
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide is unique due to the presence of the isopropyl group on the thiazole ring, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds .
Propiedades
Fórmula molecular |
C12H15N3O2S2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-[(5-propan-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O2S2/c1-8(2)11-7-14-12(18-11)15-9-3-5-10(6-4-9)19(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17) |
Clave InChI |
LPQUJAANWFHCJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(S1)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({8-[(3R)-3-Aminopiperidin-1-YL]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL}methyl)benzonitrile](/img/structure/B10756027.png)

![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide](/img/structure/B10756044.png)

![(3AS,4R,9BR)-4-(4-Hydroxyphenyl)-1,2,3,3A,4,9B-hexahydrocyclopenta[C]chromen-9-OL](/img/structure/B10756049.png)
![5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide](/img/structure/B10756058.png)

![[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B10756070.png)

![2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10756101.png)

![3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one](/img/structure/B10756106.png)
